molecular formula C11H7ClF3N3 B14168052 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine CAS No. 796878-22-3

2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine

Cat. No.: B14168052
CAS No.: 796878-22-3
M. Wt: 273.64 g/mol
InChI Key: AFGHSLBAQYZGPG-UHFFFAOYSA-N
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Description

2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is a compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a benzene ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with benzene-1,2-diamine under specific conditions. One common method involves the use of cyclohexyl-Meldrum’s acid with 3-chloro-2,4,5,6-tetrafluoropyridine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Methoxide: Used for substitution reactions.

    Palladium on Carbon (Pd/C): Used as a catalyst in coupling reactions.

    Ammonium Formate: Used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

796878-22-3

Molecular Formula

C11H7ClF3N3

Molecular Weight

273.64 g/mol

IUPAC Name

2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H7ClF3N3/c12-7-9(8(13)11(15)18-10(7)14)17-6-4-2-1-3-5(6)16/h1-4H,16H2,(H,17,18)

InChI Key

AFGHSLBAQYZGPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C(=NC(=C2Cl)F)F)F

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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